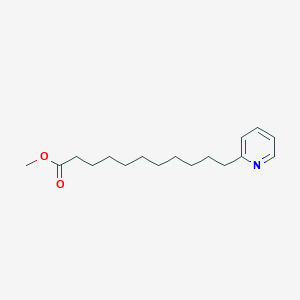
Methyl 11-(pyridin-2-YL)undecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 11-(pyridin-2-YL)undecanoate is an organic compound that features a pyridine ring attached to an undecanoate ester. This compound is of interest due to its unique structure, which combines the properties of both pyridine and ester functional groups. Pyridine is a basic heterocyclic organic compound with the formula C5H5N, and it is known for its aromaticity and ability to participate in various chemical reactions. The undecanoate ester moiety contributes to the compound’s hydrophobic character and potential for use in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(pyridin-2-YL)undecanoate typically involves the esterification of 11-(pyridin-2-YL)undecanoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
11-(pyridin-2-YL)undecanoic acid+methanolacid catalystMethyl 11-(pyridin-2-YL)undecanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 11-(pyridin-2-YL)undecanoate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4); typically carried out in anhydrous ether or tetrahydrofuran (THF).
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid); typically carried out in the presence of a catalyst or under acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 11-(pyridin-2-YL)undecanol.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Applications De Recherche Scientifique
Methyl 11-(pyridin-2-YL)undecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of Methyl 11-(pyridin-2-YL)undecanoate is largely dependent on its interaction with specific molecular targets. The pyridine ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems.
Comparaison Avec Des Composés Similaires
Methyl 11-(pyridin-2-YL)undecanoate can be compared with other pyridine-containing esters, such as:
- Methyl 2-(pyridin-2-YL)acetate
- Methyl 3-(pyridin-2-YL)propanoate
- Methyl 4-(pyridin-2-YL)butanoate
These compounds share the pyridine ring but differ in the length and structure of the ester moiety. The unique combination of the pyridine ring and the long undecanoate chain in this compound may confer distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
53602-15-6 |
|---|---|
Formule moléculaire |
C17H27NO2 |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
methyl 11-pyridin-2-ylundecanoate |
InChI |
InChI=1S/C17H27NO2/c1-20-17(19)14-9-7-5-3-2-4-6-8-12-16-13-10-11-15-18-16/h10-11,13,15H,2-9,12,14H2,1H3 |
Clé InChI |
SLVCTLKPMFHEPE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




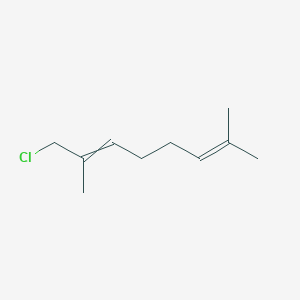
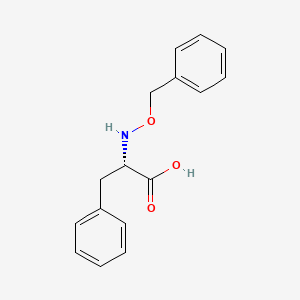

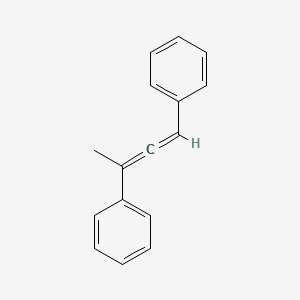
![5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole](/img/structure/B14638561.png)

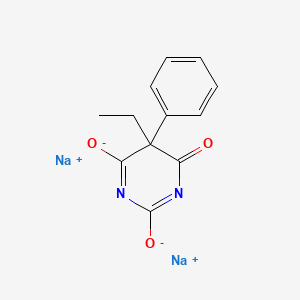
![Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]-](/img/structure/B14638583.png)
![1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol](/img/structure/B14638587.png)
![1-Methyl-4-[(trichloromethyl)sulfonyl]benzene](/img/structure/B14638606.png)
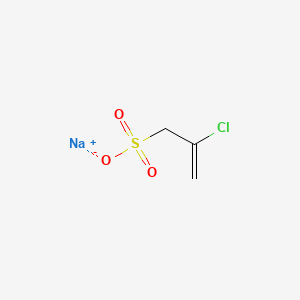
![1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]-](/img/structure/B14638609.png)
